molecular formula C23H16Cl2F2N2OS B2986040 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole CAS No. 1226440-58-9

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2986040
CAS No.: 1226440-58-9
M. Wt: 477.35
InChI Key: VYKMUUUDUMAWJH-UHFFFAOYSA-N
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Description

This compound is a type of imidazole, which is a type of organic compound with a five-membered ring structure containing two nitrogen atoms. Imidazoles are common in a wide variety of biological and industrial applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the attachment of the various functional groups. Without specific procedures or reactions, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an imidazole ring substituted with various functional groups including a benzylthio group, a dichlorophenyl group, and a difluoromethoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the imidazole ring might participate in reactions with acids and bases, while the benzylthio group might be involved in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring might confer basicity, while the various substituents might influence its solubility, melting point, and other properties .

Scientific Research Applications

Electrocatalytic and Electrochromic Materials

Imidazole derivatives, particularly those incorporating benzothiazole or benzimidazole rings, have been studied for their electrochromic properties and applications in conducting polymers. These compounds' ability to undergo protonation and deprotonation under different conditions can significantly affect the optical properties of polymers, enabling their use in smart windows, displays, and other electrochromic devices. For example, the study by Akpinar, Nurioglu, and Toppare (2012) explored the influence of hydrogen bonding on the electrochromic properties of conducting polymers synthesized from imidazole derivatives (Akpinar, Nurioglu, & Toppare, 2012).

Antioxidant Properties

Imidazole compounds have also been investigated for their antioxidant properties. These studies are significant in the development of new therapeutics for diseases caused by oxidative stress. For instance, Naik, Kumar, and Rangaswamy (2012) synthesized a novel series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles and evaluated their antioxidant activities using various in vitro assays (Naik, Kumar, & Rangaswamy, 2012).

Organic Light-Emitting Diodes (OLEDs) and Sensors

Certain benzimidazole derivatives have been developed for use in OLEDs and as sensors due to their photophysical properties. These applications are driven by the compounds' ability to emit light or change their emission properties in response to external stimuli, such as pH changes or the presence of specific ions. Venkatesh Perumal, Sathish, and Mathivathanan (2021) discussed the synthesis and application of a diarylimidazole derivative as a fluorescence sensor for Fe(III), showcasing the potential of imidazole derivatives in sensing technologies (Venkatesh Perumal, Sathish, & Mathivathanan, 2021).

Antibacterial Agents

Imidazole derivatives are also explored for their antimicrobial activities. These compounds have shown promise as antibacterial agents against a range of bacterial strains, indicating their potential in addressing antibiotic resistance. Dickens et al. (1991) designed a compound with specific activity against anaerobic bacteria, suggesting the versatility of imidazole derivatives in developing new antibacterial drugs (Dickens et al., 1991).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many biologically active imidazoles act by binding to specific enzymes or receptors .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it has biological activity, it might be studied as a potential pharmaceutical .

Properties

IUPAC Name

2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F2N2OS/c24-19-11-6-16(12-20(19)25)21-13-28-23(31-14-15-4-2-1-3-5-15)29(21)17-7-9-18(10-8-17)30-22(26)27/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKMUUUDUMAWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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